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Welcome to the technical support center for Single-Molecule Localization Microscopy (SMLM).

This guide provides troubleshooting information and frequently asked questions (FAQs) to help

you identify and avoid common artifacts in your SMLM experiments, including techniques such

as PALM, STORM, and related methods.

Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in
SMLM imaging?
Artifacts in SMLM can arise from various stages of the experimental workflow, including sample

preparation, data acquisition, and image reconstruction.[1][2] The most significant sources of

artifacts are often related to suboptimal sample preparation, which can alter the cellular

ultrastructure.[3][4] Other common issues include fluorescent impurities, improper imaging

buffer composition, and incorrect data analysis parameters.[5][6]

Q2: My super-resolution image looks blurry or lacks
detail. What could be the cause?
A lack of detail or blurriness in the final SMLM image can be due to several factors:

Poor localization precision: This can result from a low number of photons detected per

switching event.[7] Optimizing the imaging buffer and laser power can enhance the

brightness of single-molecule events.
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High density of simultaneously active fluorophores: If too many fluorophores are in the "on"

state at the same time, their signals can overlap, making it impossible to localize individual

molecules accurately.[8] Adjusting the activation laser power or the concentration of the

switching agent in the buffer can help.

Sample drift: Mechanical or thermal drift of the microscope stage during the long acquisition

times can smear the final image. Using a drift correction system is crucial for high-quality

SMLM.

Q3: I see filamentous structures in my images that are
broken or aggregated. Is this a real biological feature?
While it could be a real feature, it is often an artifact of sample preparation.[4]

Fixation issues: Inadequate or harsh fixation can damage cellular structures like

microtubules and actin filaments, causing them to appear broken or aggregated.[4] It is

crucial to optimize the fixation protocol, including the choice of fixative (e.g.,

paraformaldehyde, glutaraldehyde), its concentration, and the fixation time.[3][4]

Permeabilization artifacts: The concentration and incubation time of the permeabilization

agent (e.g., Triton X-100) can also affect the integrity of cellular structures.[4]

Q4: There are bright, non-specific fluorescent signals in
my sample. How can I remove them?
These signals are likely from fluorescent impurities.[5] These can originate from various

sources, including contaminated reagents or autofluorescence from the sample itself.

Thorough cleaning: Ensure all glassware and equipment are meticulously cleaned.

High-quality reagents: Use fresh, high-purity reagents for all buffers and solutions.

Spectral analysis: If your system has the capability, spectroscopic SMLM can distinguish

target fluorophores from fluorescent impurities based on their emission spectra.[5]
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Problem 1: Low Number of Localizations
Possible Cause Troubleshooting Steps

Inefficient photoswitching

Optimize the imaging buffer. Different

fluorophores have different optimal buffer

compositions for photoswitching.[6] Ensure the

buffer is freshly prepared.

Photobleaching

Reduce the excitation laser power. While high

laser power is needed to induce photoswitching,

excessive power can lead to rapid

photobleaching.[9][10]

Incorrect laser alignment

Ensure that the activation and excitation lasers

are properly aligned and focused on the sample

plane.

Low labeling density

Increase the concentration of the primary or

secondary antibody, or the labeling time, to

ensure sufficient labeling of the target structure.

Problem 2: High Background Noise
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Possible Cause Troubleshooting Steps

Autofluorescence

Use a narrow bandpass filter to collect only the

fluorescence from your specific fluorophore.

Prepare a control sample without fluorescent

labels to assess the level of autofluorescence.

Fluorescent impurities in reagents
Use high-purity, fluorescence-free reagents.

Filter all buffers before use.[5]

Scattering from the sample

Ensure the sample is properly mounted and the

coverslip is clean. Use an objective with a high

numerical aperture (NA) to efficiently collect

fluorescence.

Detector noise

Cool the camera to the manufacturer's

recommended temperature to reduce dark

current. Adjust the camera gain to a level that

provides a good signal-to-noise ratio without

amplifying noise excessively.

Problem 3: Structural Distortions in Reconstructed
Image
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Possible Cause Troubleshooting Steps

Sample drift

Use a hardware-based drift correction system or

a post-acquisition software-based correction.

Fiducial markers (e.g., fluorescent beads) can

be used to track and correct for drift.

Incorrect localization algorithm parameters

The choice of algorithm and its parameters for

fitting the point spread function (PSF) of single

molecules is critical. Use simulated data or

reference structures to validate your analysis

workflow.[7]

High density of blinking events

Reduce the power of the activation laser to

decrease the number of simultaneously active

fluorophores.[8] This will ensure that the signals

from individual molecules do not overlap.

Fixation and permeabilization artifacts

Optimize the sample preparation protocol. Test

different fixatives, concentrations, and

incubation times to find the conditions that best

preserve the ultrastructure of your target.[3][4]

Experimental Protocols
Optimized Fixation Protocol for Microtubules
This protocol is adapted from studies focused on preserving the ultrastructure of cytoskeletal

elements for SMLM.[4]

Pre-warm all solutions to 37°C.

Wash cells briefly with pre-warmed phosphate-buffered saline (PBS).

Fix the cells with 3% glutaraldehyde in a cytoskeleton-preserving buffer (e.g., HEPES-based

buffer) for 10 minutes.

Wash the cells three times with PBS.
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Reduce autofluorescence from glutaraldehyde by incubating with a freshly prepared solution

of 0.1% sodium borohydride in PBS for 7 minutes.

Wash the cells three times with PBS.

Permeabilize the cells with 0.3% Triton X-100 in PBS for 15 minutes.

Proceed with immunolabeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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